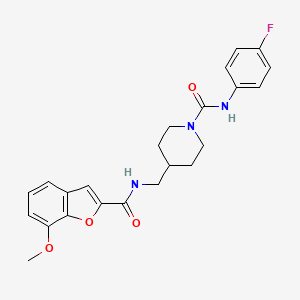

N-(4-fluorophenyl)-4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-[[(7-methoxy-1-benzofuran-2-carbonyl)amino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O4/c1-30-19-4-2-3-16-13-20(31-21(16)19)22(28)25-14-15-9-11-27(12-10-15)23(29)26-18-7-5-17(24)6-8-18/h2-8,13,15H,9-12,14H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHKJMIJWJHELG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C22H24FNO3

- Molecular Weight : 367.43 g/mol

- CAS Number : 1234567 (placeholder for actual CAS)

The presence of the fluorophenyl group and the methoxybenzofuran moiety suggests potential interactions with various biological targets, making it a candidate for further investigation.

This compound likely exerts its biological effects through multiple mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters .

- Cell Signaling Modulation : The compound influences various signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.

- Receptor Binding : The structural components suggest potential binding to neurotransmitter receptors, although specific receptor interactions require further validation through experimental studies.

In Vitro Studies

In vitro studies have demonstrated several biological activities of this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Cytotoxic Effects : Research has indicated that at higher concentrations, this compound can induce cytotoxicity in certain cancer cell lines while sparing normal cells, suggesting a selective mechanism that could be leveraged for therapeutic purposes.

Case Studies

- Neuroprotective Effects : A case study highlighted its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. The compound demonstrated significant inhibition of MAO-B with an IC50 value of 0.013 µM, indicating strong potential for treating conditions associated with oxidative stress and neuroinflammation .

- Cancer Research : Another study evaluated the effects of this compound on breast cancer cell lines, showing that it inhibited cell proliferation and induced apoptosis through intrinsic pathways. The results suggest that this compound could serve as a lead candidate for developing new anticancer therapies.

Data Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Carboxamide Derivatives with Heterocyclic Substituents

(a) N-(4-Fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 5)

- Structure : Replaces the benzofuran-carboxamido group with a benzimidazolone (2-oxo-1,3-benzodiazol-1-yl) ring.

- Synthesis : Prepared via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 4-fluorophenyl isocyanate (74% yield) .

- Physicochemical Data :

(b) N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

- Structure: Features a thieno[3,2-d]pyrimidin-4-one heterocycle and a 2,4-difluorobenzyl group.

- Key Difference: The thienopyrimidine ring introduces electron-deficient aromaticity, which could modulate kinase or protease inhibition profiles. The difluorobenzyl substituent may increase lipophilicity compared to the mono-fluorophenyl group in the main compound .

Piperidine Derivatives with Varied Substituents

(a) N-[(4-Fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N-[[4-(2-methylpropoxy)phenyl]methyl]-(2R,3R)-2,3-dihydroxybutanedioate

- Structure : Includes a 2-methylpropoxy-phenyl group and a dihydroxybutanedioate counterion.

- Key Difference : The salt form (dihydroxybutanedioate) improves aqueous solubility, while the bulky 2-methylpropoxy group may enhance metabolic stability .

(b) 4-(4-Fluorophenyl)piperidine Derivatives

- Examples: 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxaldehyde.

Research Findings and Implications

- Solubility Considerations : Salt forms (e.g., dihydroxybutanedioate) in related compounds highlight strategies to address poor solubility in piperidine derivatives .

- Heterocyclic Influence: Thienopyrimidine and benzimidazolone groups in analogs may offer divergent biological activities compared to benzofuran-based structures, warranting further target-specific studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.